molecular formula C21H28ClNO3 B14761969 Benzilyloxyethyldiethylmethylammonium chloride CAS No. 1166-85-4

Benzilyloxyethyldiethylmethylammonium chloride

Cat. No.: B14761969
CAS No.: 1166-85-4
M. Wt: 377.9 g/mol
InChI Key: KQVQBPSOWVZVQD-UHFFFAOYSA-M
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Description

Benzilyloxyethyldiethylmethylammonium chloride is a quaternary ammonium compound with the molecular formula C21H28ClNO3 . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzilyloxyethyldiethylmethylammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. For example, triethylamine can be reacted with benzyl chloride in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures, often around 80°C, and the product is purified by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient solvents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzilyloxyethyldiethylmethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as ethanol or acetone .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzilyloxyethyldiethylmethylammonium oxide, while substitution reactions can produce a variety of substituted ammonium compounds .

Mechanism of Action

The mechanism of action of benzilyloxyethyldiethylmethylammonium chloride involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis . This property makes it effective as a disinfectant and in drug delivery applications.

Properties

CAS No.

1166-85-4

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;chloride

InChI

InChI=1S/C21H28NO3.ClH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

KQVQBPSOWVZVQD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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